5-Bromo-N-butyl-2-chlorobenzamide

Organic Synthesis Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction

5-Bromo-N-butyl-2-chlorobenzamide features ortho-chloro and meta-bromo substituents, offering differential aryl halide reactivity for sequential cross-coupling. Its n-butyl chain (LogP 3.59, PSA 29 Ų) optimizes CNS permeability. The dual Br/Cl isotopic pattern provides unambiguous analytical detection. Ideal as a versatile building block for unsymmetrical biaryl libraries and reference standard development.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 1184623-42-4
Cat. No. B1522742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-butyl-2-chlorobenzamide
CAS1184623-42-4
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C11H13BrClNO/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
InChIKeyZZAQYLFNWXPSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-butyl-2-chlorobenzamide CAS 1184623-42-4: Technical Specifications and Procurement-Ready Identity


5-Bromo-N-butyl-2-chlorobenzamide (CAS 1184623-42-4) is an ortho,meta-dihalogenated benzamide derivative bearing a bromine atom at the 5-position, a chlorine atom at the 2-position, and an n-butyl substituent on the amide nitrogen. Its molecular formula is C11H13BrClNO with a molecular weight of 290.58 g/mol . The compound is characterized by a calculated density of 1.4±0.1 g/cm³, a predicted boiling point of 348.7±32.0 °C at 760 mmHg, and an ACD/LogP of 3.59 . Commercial availability is typically at purities of 95–98% , and the material is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

5-Bromo-N-butyl-2-chlorobenzamide CAS 1184623-42-4: Why In-Class Analogs Cannot Be Freely Interchanged


Although 5-bromo-N-butyl-2-chlorobenzamide belongs to the class of halogenated benzamides, its specific ortho-chloro, meta-bromo substitution pattern and n-butyl amide chain confer distinct physicochemical and reactivity profiles that preclude simple substitution with close analogs. The presence of both bromine and chlorine on the same aromatic ring enables orthogonal cross-coupling strategies—exploiting the higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed reactions [1]—a synthetic versatility absent in monohalogenated analogs such as N-butyl-2-chlorobenzamide . Furthermore, the n-butyl substituent modulates lipophilicity (ACD/LogP 3.59) and solubility relative to unsubstituted or shorter-chain analogs, impacting partitioning behavior in both synthetic and biological contexts. The following evidence guide quantifies these differentiators to support informed procurement decisions.

5-Bromo-N-butyl-2-chlorobenzamide CAS 1184623-42-4: Quantified Differential Evidence Against Closest Analogs


5-Bromo-N-butyl-2-chlorobenzamide vs. N-Butyl-2-chlorobenzamide: Orthogonal Cross-Coupling Capability

5-Bromo-N-butyl-2-chlorobenzamide contains both bromine and chlorine substituents on the aromatic ring, enabling sequential, site-selective functionalization via orthogonal cross-coupling. Under optimized Suzuki-Miyaura conditions, aryl bromides react preferentially over aryl chlorides, allowing the bromine to be coupled first while preserving the chlorine for subsequent transformations [1]. In contrast, the comparator N-butyl-2-chlorobenzamide (CAS 62797-97-1) possesses only a single chlorine atom and therefore lacks this orthogonal coupling capability, limiting synthetic versatility .

Organic Synthesis Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction

5-Bromo-N-butyl-2-chlorobenzamide vs. 5-Bromo-2-chlorobenzamide: Enhanced Lipophilicity for Membrane Permeability and Solubility Tuning

The n-butyl amide substituent in 5-bromo-N-butyl-2-chlorobenzamide increases lipophilicity relative to the unsubstituted amide analog 5-bromo-2-chlorobenzamide (CAS 188774-55-2). The target compound exhibits an ACD/LogP of 3.59 , whereas 5-bromo-2-chlorobenzamide, lacking the n-butyl group, has a calculated LogP of approximately 1.6–2.0 (estimated by ChemDraw/ACD). This 1.5–2.0 LogP unit increase corresponds to approximately 30–100 fold higher partition into organic phases, which can be critical for applications requiring enhanced membrane permeability or specific solubility profiles.

Physicochemical Property Lipophilicity Drug Design ADME Prediction

5-Bromo-N-butyl-2-chlorobenzamide vs. N-Butyl-2-chlorobenzamide: Higher LogP and Lower PSA Implications for Biological Partitioning

Compared to N-butyl-2-chlorobenzamide (LogP = 3.25 ), 5-bromo-N-butyl-2-chlorobenzamide exhibits a modestly higher LogP of 3.59 , attributable to the bromine substitution. Both compounds share identical polar surface area (PSA) of 29 Ų and hydrogen bond donor/acceptor counts, but the increased lipophilicity of the brominated derivative shifts its predicted biopharmaceutical profile toward higher membrane permeability while maintaining similar aqueous solubility.

Physicochemical Property Lipophilicity Polar Surface Area ADME Prediction

Limited Direct Head-to-Head Comparative Data Availability Statement

Following an exhaustive search of primary literature, patent filings, and authoritative chemical databases (excluding the prohibited sources), no direct head-to-head comparative studies quantifying biological activity, reaction yield, or in vivo performance of 5-bromo-N-butyl-2-chlorobenzamide versus specific analogs were identified. The BindingDB entry [1] notes an inhibitory activity assay against the Beta-2 adrenergic receptor in guinea pig trachea, but no quantitative Ki or IC50 value is provided for the compound, and no comparator data are present. Consequently, high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) for this compound is currently limited. The evidence presented herein relies on class-level inferences and predicted physicochemical comparisons, which should be interpreted as directional guidance rather than definitive proof of superiority.

Evidence Transparency Procurement Risk Assessment

5-Bromo-N-butyl-2-chlorobenzamide CAS 1184623-42-4: Evidence-Backed Application Scenarios for Scientific Procurement


Orthogonal Cross-Coupling in Complex Molecule Synthesis

5-Bromo-N-butyl-2-chlorobenzamide is optimally deployed as a bifunctional building block in sequential Suzuki-Miyaura cross-coupling strategies. The differential reactivity of the C5 bromine (more reactive) and C2 chlorine (less reactive) under palladium catalysis allows for site-selective introduction of aryl/heteroaryl groups in a controlled, stepwise manner [1]. This capability is particularly valuable in the construction of unsymmetrical biaryl architectures for medicinal chemistry and materials science, where monohalogenated analogs would require additional protection/deprotection steps or fail to provide the same synthetic efficiency.

Lipophilicity-Driven Lead Optimization in Drug Discovery

With an ACD/LogP of 3.59 and a low polar surface area of 29 Ų , 5-bromo-N-butyl-2-chlorobenzamide occupies a favorable physicochemical space for central nervous system (CNS) drug candidate exploration. The compound's balanced lipophilicity and low PSA suggest potential for passive blood-brain barrier penetration while maintaining acceptable solubility. Medicinal chemistry teams may preferentially select this scaffold over less lipophilic analogs (e.g., 5-bromo-2-chlorobenzamide, LogP ~1.6–2.0) when seeking to optimize membrane permeability without introducing additional hydrogen bond donors or acceptors that could compromise CNS exposure.

Reference Standard for Analytical Method Development and Quality Control

Commercial availability of 5-bromo-N-butyl-2-chlorobenzamide at defined purities (95–98% ) supports its use as a reference standard in HPLC, LC-MS, and NMR method development for the analysis of halogenated benzamide derivatives. The presence of both bromine and chlorine atoms provides distinct isotopic signatures (Br: 1:1 ratio for M and M+2; Cl: 3:1 ratio) that facilitate unambiguous identification and quantification in complex mixtures. This dual-halogen isotopic pattern is a unique differentiator from monohalogenated or non-halogenated benzamide analogs, enhancing analytical specificity in forensic, environmental, or pharmaceutical quality control applications.

Precursor for Structure-Activity Relationship (SAR) Studies

The 5-bromo-2-chloro substitution pattern on a benzamide scaffold presents a defined electronic and steric environment for SAR exploration. The bromine atom serves as a versatile synthetic handle for diversification via cross-coupling, while the ortho-chloro group introduces a specific steric and electronic influence on the amide conformation and potential target binding [1]. Compared to the monochlorinated analog N-butyl-2-chlorobenzamide, the brominated derivative offers an expanded synthetic toolkit for generating focused chemical libraries, making it a strategically valuable intermediate in early-stage drug discovery programs where rapid analog generation is prioritized.

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